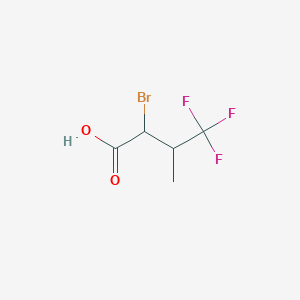

2-Bromo-4,4,4-trifluoro-3-methylbutanoic acid

Vue d'ensemble

Description

2-Bromo-4,4,4-trifluoro-3-methylbutanoic acid is a chemical compound with the molecular formula C5H6BrF3O2 . It has an average mass of 234.999 Da and a mono-isotopic mass of 233.950317 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4,4,4-trifluoro-3-methylbutanoic acid consists of 5 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 2 oxygen atoms . For a detailed 3D structure, it would be best to refer to a specialized chemical database.Applications De Recherche Scientifique

Quantitative Analysis in Beverage Aromas

2-Bromo-4,4,4-trifluoro-3-methylbutanoic acid and related compounds are integral in the quantitative determination of hydroxy acids, which are precursors to significant aroma compounds in wine and other alcoholic beverages. An optimized method involving preconcentration, derivatization, and GC-MS analysis has been applied to analyze these compounds in various beverages, highlighting their potential impact on sensory experiences (Gracia-Moreno, Lopez, & Ferreira, 2015).

Asymmetric Synthesis in Organic Chemistry

The molecule also plays a role in the asymmetric synthesis of enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, showcasing its utility in developing efficient synthetic routes for biologically active compounds. This process involves key steps like trifluoromethylation, Sharpless asymmetric dihydroxylation, and selective hydrogenation, demonstrating the molecule's versatility in organic synthesis (Jiang, Qin, & Qing, 2003).

Catalysis in Alkylation Reactions

2-Bromo-4,4,4-trifluoro-3-methylbutanoic acid-related compounds have been investigated in the alkylation of isobutane with 2-butene using ionic liquids as catalysts. This research explores the role of cations and anions in ionic liquid media, providing insights into the development of more efficient and environmentally friendly catalytic processes (Yoo, Namboodiri, Varma, & Smirniotis, 2004).

Dendrimer Synthesis

The compound serves as a starting material in the synthesis of trifluoromethyl-substituted chiral dendrimers, contributing to the field of dendrimer chemistry by enabling the production of complex molecular architectures with potential applications in nanotechnology, drug delivery, and materials science (Greiveldinger & Seebach, 1998).

Structural Elucidation and Solid-State Chemistry

Research on halogenated carboxylic acids, including 2-Bromo-4,4,4-trifluoro-3-methylbutanoic acid, has led to the crystallization and structural elucidation of related compounds. This work is crucial for understanding intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state, contributing to the broader field of crystallography and solid-state chemistry (Seidel, Nöthling, Goddard, & Lehmann, 2020).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Propriétés

IUPAC Name |

2-bromo-4,4,4-trifluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF3O2/c1-2(5(7,8)9)3(6)4(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQIBOJDKKPPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660326 | |

| Record name | 2-Bromo-4,4,4-trifluoro-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914635-99-7 | |

| Record name | 2-Bromo-4,4,4-trifluoro-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914635-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,4,4-trifluoro-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

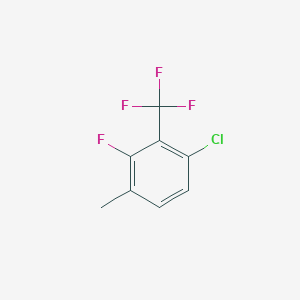

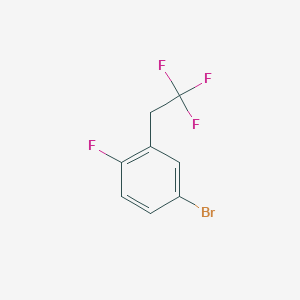

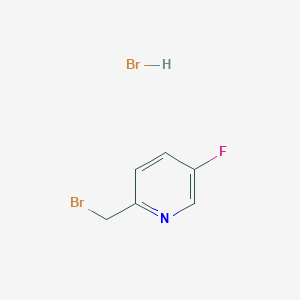

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

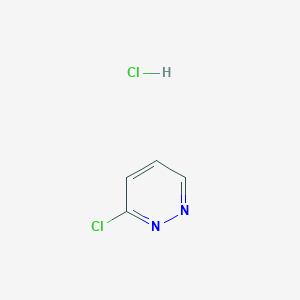

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)

![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)

![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)

![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)

![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)